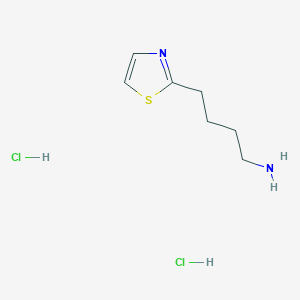

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUCTLVQOJBTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride typically involves the reaction of 1,3-thiazole with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its dihydrothiazole form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various bioactive molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, analgesic, and anticancer agent. Thiazole derivatives have been found to interact with specific molecular targets, making them valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in the context of anticancer research . Additionally, the compound may interact with enzymes and receptors involved in inflammatory and pain pathways, contributing to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : These isomers feature a methyl-substituted thiazole ring attached to benzoic acid at the 2- or 3-position.

- Molecular Weight : 219.26 g/mol .

- Key Differences :

- The benzoic acid moiety introduces carboxylic acid functionality, influencing polarity and hydrogen-bonding capacity.

- Positional isomerism (2- vs. 3-substitution) may alter electronic effects and biological target interactions.

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Combines a thiazole core with a 1,2,4-triazole substituent and a bulky tert-butyl group.

- Molecular Weight: Not explicitly stated, but estimated to be ~252 g/mol (C₉H₁₃N₅S).

- The tert-butyl group increases hydrophobicity, which may affect membrane permeability.

- Applications : Synthesized for anticancer research, highlighting the role of hybrid heterocycles in drug discovery .

[4-(Aminomethyl)-1,3-thiazol-2-yl]methanol Dihydrochloride

- Structure: Contains a thiazole ring with aminomethyl and hydroxymethyl substituents, also as a dihydrochloride salt.

- Molecular Weight : 284.23 g/mol (C₆H₁₂Cl₂N₂OS) .

- Key Differences :

- The hydroxymethyl group adds polarity, contrasting with the butan-1-amine chain in the target compound.

- Both share dihydrochloride salt formulation, suggesting comparable solubility and stability profiles.

- Applications: Likely explored for bioactivity due to the aminomethyl-thiazole scaffold .

Data Table: Structural and Physicochemical Comparison

Research Findings and Functional Insights

- Bioactivity : Thiazole-triazole hybrids (e.g., ) demonstrate anticancer activity, suggesting that the target compound’s pyridinyl-thiazole scaffold could be optimized for similar applications .

- Solubility and Stability : Dihydrochloride salts (target compound and ) improve aqueous solubility, critical for in vitro assays and formulation .

- Synthetic Utility : Benzoic acid derivatives () serve as intermediates, while the target compound’s structure may enable modular derivatization of the butan-1-amine chain .

Biological Activity

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique substitution pattern on the thiazole ring, which contributes to its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C7H14Cl2N2S

- Molecular Weight : 229.17 g/mol

- CAS Number : 1251924-01-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antifungal and antibacterial properties, likely through the inhibition of key enzymes or disruption of cellular integrity.

- Anticancer Activity : Research indicates that thiazole derivatives can inhibit tubulin polymerization, thereby affecting cell cycle dynamics and inducing apoptosis in cancer cells .

Antifungal and Antibacterial Properties

Studies have shown that thiazole derivatives exhibit potent antifungal and antibacterial activities. The specific mechanisms often involve:

- Disruption of cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | IC50 (µg/mL) |

|---|---|---|

| 4-(1,3-Thiazol-2-yl)butan-1-amine | Antifungal | 10.5 |

| Similar Thiazole Derivative | Antibacterial | 8.0 |

Anticancer Activity

Thiazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies revealed that this compound inhibits the growth of human breast carcinoma MCF-7 cells with an IC50 value of approximately 15 µg/mL .

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 4-(1,3-Thiazol-2-yl)butan-1-amine | 15 |

| SW480 | Similar Thiazole Derivative | 12 |

| A549 | Similar Thiazole Derivative | 18 |

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

-

Study on Tubulin Inhibition :

A series of N,4-diaryl-1,3-thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. One compound demonstrated significant activity comparable to established anticancer agents like colchicine . -

Antiproliferative Activity Assessment :

Another research effort assessed various thiazole compounds against multiple cancer cell lines. The results indicated that structural modifications at specific positions significantly influenced their antiproliferative activity, highlighting the importance of structure-activity relationships (SAR) .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of thiazole derivatives:

- Preliminary data suggest that compounds like this compound exhibit favorable solubility and permeability characteristics, which are essential for effective therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting primary amines with thiazole-containing aldehydes or ketones under acidic conditions. Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours) is a common approach to facilitate imine or amine-thiazole bond formation . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the thiazole ring (δ ~7–8 ppm for aromatic protons) and amine groups.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- X-ray crystallography for definitive structural confirmation, as demonstrated for similar thiazole derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Solubility can be tested in polar solvents (e.g., water, DMSO) using gravimetric analysis. Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 2–9) at 25°C/37°C and monitor via LC-MS for decomposition products.

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodology : Thiazole derivatives often exhibit bioactivity via heterocyclic ring interactions. For example:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values. Structural analogs show anticancer activity by inducing apoptosis via mitochondrial pathways .

Q. What computational strategies can predict the compound’s pharmacokinetic properties or binding affinity?

- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins. Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability. MD simulations (GROMACS) can assess stability of ligand-protein complexes over time .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

- Methodology : Discrepancies may arise from structural variations (e.g., substituent positioning). Strategies include:

- Comparative SAR studies : Synthesize analogs with modified alkyl chains or thiazole substituents.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazole-amine derivatives with >3-carbon chains show enhanced cytotoxicity ).

Q. What in vitro models are suitable for evaluating the compound’s toxicity and therapeutic potential?

- Methodology :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to determine selectivity.

- Genotoxicity : Comet assay or γH2AX staining to assess DNA damage.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

Q. How can structural modifications enhance the compound’s efficacy against drug-resistant pathogens or cancer cells?

- Methodology : Introduce functional groups to bypass resistance mechanisms:

- Halogenation : Add Cl or F atoms to improve membrane permeability.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., benzimidazoles) to target multiple pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.